

Formation of Sofosbuvir Impurity K: An In-depth Technical Guide

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Compound of Interest

Compound Name: Sofosbuvir impurity K

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Abstract

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a testament to the advancements in nucleotide analog prodrugs. The intricate synthesis of this complex molecule, however, is not without its challenges, including the formation of process-related impurities that can impact the final drug product's quality, safety, and efficacy. Among these, **Sofosbuvir Impurity K**, a chlorinated analog of the active pharmaceutical ingredient, presents a unique synthetic challenge. This technical guide provides a comprehensive overview of the formation of **Sofosbuvir Impurity K**, detailing its structure, potential pathways of formation during the synthesis of Sofosbuvir, and analytical methodologies for its detection and control.

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Its chemical name is (S)-Isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate. The synthesis of Sofosbuvir is a multi-step process involving the formation of a key nucleoside intermediate, (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine, followed by phosphoramidation.[2][3] During this synthesis, various impurities can be generated.[1] These impurities can arise from starting materials, intermediates, side reactions, or degradation of the final product.

Unveiling Sofosbuvir Impurity K

Sofosbuvir Impurity K is identified as a diastereoisomer of Sofosbuvir where the fluorine atom at the 2'-position of the sugar moiety is replaced by a chlorine atom.^{[4][5][6][7]}

Table 1: Structural and Chemical Information of Sofosbuvir and Impurity K

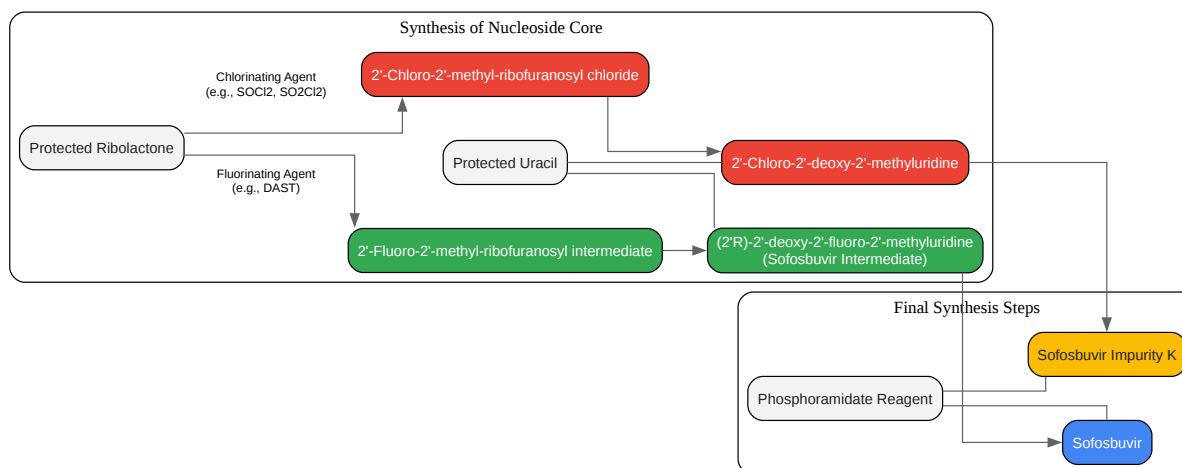
Feature	Sofosbuvir	Sofosbuvir Impurity K
Systematic Name	(S)-Isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate	(S)-Isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-chloro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate
CAS Number	1190307-88-0	1496552-51-2
Molecular Formula	C ₂₂ H ₂₉ FN ₃ O ₉ P	C ₂₂ H ₂₉ ClN ₃ O ₉ P
Molecular Weight	529.45 g/mol	545.91 g/mol
Key Structural Difference	2'-Fluoro substitution	2'-Chloro substitution

Postulated Formation Pathway of Sofosbuvir Impurity K

The formation of **Sofosbuvir Impurity K** is intrinsically linked to the synthesis of the crucial nucleoside core, specifically the introduction of the halogen at the 2'-position of the ribose sugar. While the desired product contains a fluorine atom, the presence of a chlorine source during the synthesis can lead to the formation of the chlorinated analog.

A plausible pathway for the formation of Impurity K involves the synthesis of a 2'-chloro-2'-deoxy-2'-methyluridine intermediate. Some patented synthetic routes for Sofosbuvir and related nucleosides utilize chlorinating agents to generate a reactive intermediate which is subsequently coupled with the pyrimidine base.

For instance, a process for the preparation of 2-deoxy-2-fluoro-2-methyl-d-ribofuranosyl nucleoside compounds describes the use of chlorinating agents such as sulfuryl chloride, thionyl chloride, or phosphorus oxychloride to form a 2-chloro intermediate from a protected ribolactone. This reactive chloro-sugar is then used in a glycosylation reaction. If this 2'-chloro nucleoside intermediate is carried forward in the synthesis, it will ultimately lead to the formation of **Sofosbuvir Impurity K** after the phosphoramidation step.



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Caption: Plausible formation pathway of **Sofosbuvir Impurity K**.

Alternatively, even in synthetic routes that exclusively aim for the 2'-fluoro analog using fluorinating agents like diethylaminosulfur trifluoride (DAST), the presence of chloride ion

impurities in reagents or solvents could potentially lead to a competitive nucleophilic substitution, resulting in the formation of the 2'-chloro intermediate as a byproduct.

Experimental Protocols for Detection and Characterization

The detection and quantification of **Sofosbuvir Impurity K** are critical for ensuring the quality of the final drug substance. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for this purpose.

HPLC Method for Impurity Profiling

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of Sofosbuvir and its impurities would involve the following:

Table 2: Illustrative HPLC Method Parameters

Parameter	Condition
Column	C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
Flow Rate	1.0 mL/min
Detection	UV at 260 nm
Column Temperature	30 °C
Injection Volume	10 µL

Note: This is a general method and specific conditions may need to be optimized.

Under these conditions, **Sofosbuvir Impurity K**, being structurally similar to Sofosbuvir, would elute in close proximity to the main peak. The retention time for Sofosbuvir is typically around 3.7 minutes, and its process-related impurities would have distinct retention times allowing for their separation and quantification.[5]

Structural Characterization

The definitive identification of **Sofosbuvir Impurity K** requires a combination of spectroscopic techniques:

- **Mass Spectrometry (MS):** Provides the molecular weight of the impurity, which will show a characteristic isotopic pattern for a chlorine-containing compound.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , ^{19}F , ^{31}P):** Provides detailed structural information. The absence of a ^{19}F NMR signal and the specific shifts in the ^1H and ^{13}C NMR spectra corresponding to the sugar moiety would confirm the presence of chlorine instead of fluorine.

Control Strategies

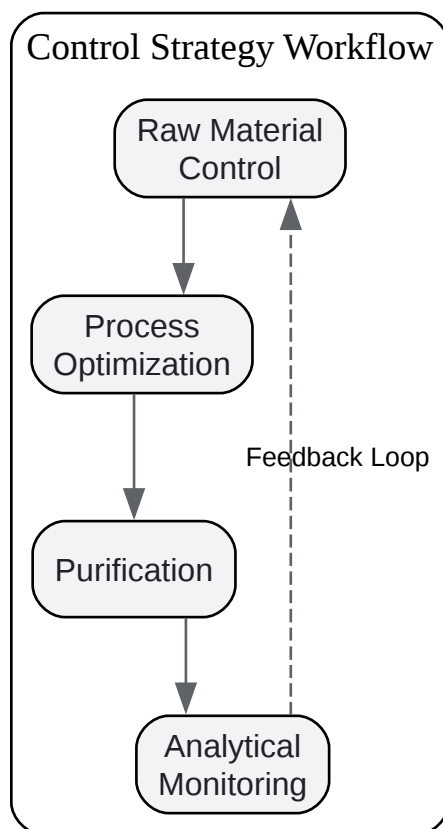
Controlling the formation of **Sofosbuvir Impurity K** requires a multi-faceted approach:

- **Raw Material Control:** Strict quality control of starting materials and reagents to ensure the absence of significant levels of chloride impurities.
- **Process Optimization:** Careful optimization of the reaction conditions for the formation of the 2'-fluoro-2'-methyluridine intermediate to minimize the formation of the chlorinated byproduct. This includes temperature, reaction time, and the choice of fluorinating agent and solvent.
- **Purification:** Development of robust purification methods, such as crystallization or chromatography, to effectively remove **Sofosbuvir Impurity K** from the desired product.
- **Analytical Monitoring:** Implementation of sensitive and validated analytical methods to monitor the levels of Impurity K throughout the manufacturing process and in the final active pharmaceutical ingredient.

Conclusion

The formation of **Sofosbuvir Impurity K** is a critical process-related impurity in the synthesis of Sofosbuvir, arising from the incorporation of a chlorine atom at the 2'-position of the sugar moiety. Understanding its formation pathway, primarily through the generation of a 2'-chloro nucleoside intermediate, is essential for developing effective control strategies. A combination of stringent raw material control, optimized reaction conditions, and robust purification and

analytical methods is necessary to ensure the quality and safety of Sofosbuvir for patients worldwide. This guide provides a foundational understanding for researchers and drug development professionals to address and control this specific impurity.



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Caption: Integrated workflow for controlling **Sofosbuvir Impurity K**.

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